6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
Description
6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a chlorine atom at position 6, a 3-ethoxyphenyl group at position 2, and a carboxylic acid moiety at position 2. This compound is available commercially for research purposes (e.g., Santa Cruz Biotechnology, Catalog #sc-319344) . Its structural features, such as the ethoxy group, influence lipophilicity, metabolic stability, and target binding, making it a candidate for drug development.
Properties
IUPAC Name |
6-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(21)22)14-9-12(19)6-7-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRKQSRUWLJSAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208350 | |
| Record name | 6-Chloro-2-(3-ethoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897560-16-6 | |
| Record name | 6-Chloro-2-(3-ethoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=897560-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(3-ethoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedländer Synthesis Approach
One common and classical method to synthesize quinoline derivatives, including this compound, is the Friedländer synthesis. This method involves the condensation of 2-aminobenzophenone derivatives with aldehydes under acidic or basic conditions to form quinoline rings.
- Starting Materials: 2-Aminobenzophenone (with appropriate substituents) and 3-ethoxybenzaldehyde.
- Reaction Conditions: Typically involves heating in the presence of acid or base catalysts, sometimes with solvents like ethanol or acetic acid.
- Outcome: Formation of the quinoline ring system with substitution at the 2-position by the ethoxyphenyl group and at the 6-position by chlorine, with the carboxylic acid group introduced via subsequent oxidation or functional group transformation.
This approach is favored for its straightforwardness and the ability to introduce diverse substituents by varying the starting materials.
Multi-Step Synthesis via Quinoline-4-carboxylic Acid Derivatives
A patented method describes a multi-step synthesis of quinoline-4-carboxylic acid derivatives that can be adapted for the preparation of this compound:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of isatin with acetone under strongly basic conditions to form 2-toluquinoline-4-carboxylic acid | Highly basic medium (NaOH, KOH, or alkoxides), 25-35 °C stirring, then reflux 5-15 h | Produces quinoline core with carboxylic acid at 4-position |
| 2 | Reaction of 2-toluquinoline-4-carboxylic acid with phenyl aldehyde at 95-105 °C for 1-6 h | Heating in flask | Forms 2-vinyl-4-quinoline carboxylic acid intermediate |
| 3 | Treatment of intermediate with diacetyl oxide at 115-125 °C for 2-8 h | Heating, filtration, drying | Further functionalization of quinoline ring |
| 4 | Oxidation with potassium permanganate and sodium hydroxide at 35-45 °C for 2-8 h | Oxidative cleavage | Converts vinyl group to carboxylic acid |
| 5 | Decarboxylation in m-xylene under reflux | Reflux, filtration | Finalizes quinoline carboxylic acid derivative |
This method emphasizes controlled oxidation and functional group transformations to achieve the desired substitution pattern on the quinoline ring.
Catalytic Synthesis Using Ionically Tagged Magnetic Nanoparticles
A more recent and innovative approach involves the use of ionically tagged magnetic nanoparticles bearing urea linkers as reusable catalysts for the preparation of 2-aryl-quinoline-4-carboxylic acids, which can be adapted for the target compound.
- Catalyst: Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride.
- Reaction: Condensation of aryl aldehydes, pyruvic acid, and 1-naphthylamine under solvent-free conditions.
- Mechanism: Anomeric-based oxidation pathway facilitating ring closure and carboxylic acid formation.
- Advantages: Reusability of catalyst, solvent-free conditions, mild reaction temperatures, and high yields.
Although this study focused on 2-aryl-quinoline-4-carboxylic acids generally, the methodology is applicable to derivatives like this compound by selecting appropriate aryl aldehyde and amine substrates.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Friedländer Synthesis | 2-Aminobenzophenone, 3-ethoxybenzaldehyde | Acid/base catalysis, heating | Simple, versatile, well-established | May require multiple steps for carboxylic acid introduction |
| Multi-Step Quinoline-4-carboxylic Acid Synthesis | Isatin, acetone, phenyl aldehyde, oxidants | Strong base, KMnO4 oxidation, reflux | Precise control of functional groups, high purity | Multi-step, longer reaction times |
| Magnetic Nanoparticle Catalysis | Aryl aldehydes, pyruvic acid, amines | Fe3O4@SiO2 urea-linked catalyst, solvent-free | Reusable catalyst, environmentally friendly, efficient | Requires nanoparticle preparation, catalyst availability |
Detailed Research Findings and Notes
- The Friedländer synthesis remains the cornerstone for quinoline ring formation, allowing the introduction of substituents at the 2-position via the aldehyde component.
- Oxidative steps using potassium permanganate are essential for converting vinyl intermediates to carboxylic acids, as demonstrated in patented routes.
- The use of ionically tagged magnetic nanoparticles represents a green chemistry advancement, reducing solvent use and improving catalyst recyclability while maintaining high yields.
- Substitution at the 6-position with chlorine is typically introduced via chlorinated starting materials or post-synthetic halogenation, although specific chlorination steps are less documented and may require further optimization.
- Reaction temperatures generally range from mild (25-35 °C) to moderate heating (up to 125 °C), depending on the step and reagents used.
- Yields reported in related quinoline syntheses are often high (up to 85%), with melting points and characterization data confirming product purity.
Chemical Reactions Analysis
6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Scientific Research Applications
Biological Activities
6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid has been investigated for various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Quinoline derivatives exhibit significant antimicrobial properties. Preliminary studies indicate that this compound may inhibit the growth of various bacterial strains, including:
- E. coli
- S. aureus
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Organism | Activity Level |
|---|---|---|
| This compound | E. coli, S. aureus | Moderate |
| Quinoline derivatives | Various bacterial strains | Significant |
Anticancer Activity
Research has shown that this compound possesses selective cytotoxicity against several cancer cell lines, including:
- MCF-7 (breast cancer)
- K-562 (leukemia)
- HeLa (cervical cancer)
The mechanism of action may involve inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
| Compound | Cell Line | GI50 (μM) ± SEM |
|---|---|---|
| This compound | MCF-7 | 6.22 ± 0.77 |
| This compound | K-562 | 7.91 ± 0.62 |
| This compound | HeLa | 7.65 ± 0.97 |
Case Studies
Recent studies have highlighted the efficacy of quinoline derivatives in targeting Mycobacterium tuberculosis and inhibiting histone deacetylases (HDACs), which are critical in cancer progression:
- A study indicated that halogenated quinoline derivatives showed enhanced activity against Mycobacterium tuberculosis, with specific substitutions at C-6 being crucial for efficacy .
- Another investigation identified a lead compound with potent HDAC3 selectivity, demonstrating significant anticancer activity .
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like topoisomerase II, which is crucial for DNA replication and cell division . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid with structurally and functionally related quinoline-4-carboxylic acid derivatives. Key differences in substituents, biological activity, and physicochemical properties are highlighted.
Structural and Functional Comparisons
Key Observations :
Substituent Effects on Bioactivity: The 3-ethoxyphenyl group in the target compound offers moderate lipophilicity and metabolic stability compared to the 4-hydroxy-3-methoxyphenyl group in compound 3j, which may enhance solubility but increase susceptibility to glucuronidation . Bulky substituents like naphthalen-1-yl (6l) improve binding to hydrophobic enzyme pockets (e.g., Mtb gyrase), enhancing antitubercular activity .
Melting Points: Propargyloxy analogs (e.g., 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid) melt at 156°C, suggesting higher crystallinity compared to ethoxyphenyl derivatives .
Anticancer Activity
- Compound 3j (4-hydroxy-3-methoxyphenyl) demonstrated 82.9% growth inhibition in MCF-7 cells, attributed to alkaline phosphatase inhibition . The ethoxyphenyl analog may exhibit similar mechanisms but with altered pharmacokinetics due to reduced polarity.
- Apoptosis Induction: Quinoline-4-carboxamides (e.g., N-benzyl derivatives) show apoptosis rates up to 54.4%, suggesting that derivatizing the carboxylic acid group in the target compound could enhance efficacy .
Antitubercular and Antimicrobial Potential
- Ethyl ester derivatives of quinoline-4-carboxylic acids (e.g., ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate) inhibit Mtb gyrase at 10 µM, highlighting the importance of esterification for cell penetration .
- The target compound’s carboxylic acid group may limit bioavailability unless modified into prodrugs (e.g., esters or amides) .
Biological Activity
6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula and a molecular weight of approximately 327.76 g/mol, features a chloro substituent and an ethoxyphenyl group, contributing to its unique properties and potential applications.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may possess both antibacterial and antifungal activities. For instance, quinolinecarboxylic acids have been shown to effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Organism | Activity Level |
|---|---|---|
| This compound | E. coli, S. aureus | Moderate |
| Quinoline-4-carboxylic acid derivatives | Various bacterial strains | Significant |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Quinoline derivatives have demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer) . The mechanism of action may involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
| Compound | Cell Line | GI50 (μM) ± SEM |
|---|---|---|
| This compound | MCF-7 | 6.22 ± 0.77 |
| K-562 | 7.91 ± 0.62 | |
| HeLa | 7.65 ± 0.97 |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer pathways, such as topoisomerase II.
- DNA Interaction : It has been observed to induce G2 or S-phase cell cycle arrest in cancer cells, leading to chromatin condensation and nuclear fragmentation .
Case Studies
In a study investigating the anticancer effects of quinoline derivatives, several compounds were tested for their ability to induce apoptosis in cancer cells. The results indicated that compounds similar to this compound selectively targeted cancer cells without adversely affecting normal cells .
Q & A
Q. What are the best practices for resolving low yields in amidation or esterification reactions?
- Solutions :
- Activating Agents : Use EDC/HOBt or DCC for carboxylic acid activation.
- Solvent Selection : Anhydrous DMF or THF to minimize hydrolysis .
- Microwave Assistance : Reduce reaction time and improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
